molecular formula C12H19N5O2S B4348133 1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4348133
M. Wt: 297.38 g/mol
InChI Key: GYVRPEFWCHPWMV-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl iodide to introduce the ethyl group at the 1-position.

    Sulfonamide formation: The sulfonamide group is introduced by reacting the alkylated pyrazole with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-ethyl-1H-pyrazole-4-sulfonamide
  • 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
  • 1-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other pyrazole derivatives. The presence of both ethyl and methyl groups, along with the sulfonamide moiety, can influence its binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

1-ethyl-N,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S/c1-5-17-9-12(10(2)14-17)20(18,19)15(3)8-11-6-7-13-16(11)4/h6-7,9H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVRPEFWCHPWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N(C)CC2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

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